molecular formula C17H18O3 B6301299 Methyl 4-benzyloxy-2,3-dimethylbenzoate CAS No. 2121514-64-3

Methyl 4-benzyloxy-2,3-dimethylbenzoate

Cat. No.: B6301299
CAS No.: 2121514-64-3
M. Wt: 270.32 g/mol
InChI Key: ZMTRHCFPTDLZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-benzyloxy-2,3-dimethylbenzoate is an organic compound belonging to the family of benzoates. It is characterized by its molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-benzyloxy-2,3-dimethylbenzoate can be synthesized through a multi-step process involving the esterification of 4-benzyloxy-2,3-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyloxy-2,3-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of 4-benzyloxy-2,3-dimethylbenzoic acid.

    Reduction: Formation of 4-benzyloxy-2,3-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-benzyloxy-2,3-dimethylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-benzyloxy-2,3-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dimethylbenzoate
  • Methyl 4-hydroxy-2,3-dimethylbenzoate
  • Methyl 4-methoxy-2,3-dimethylbenzoate

Uniqueness

Methyl 4-benzyloxy-2,3-dimethylbenzoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2,3-dimethyl-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-13(2)16(10-9-15(12)17(18)19-3)20-11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTRHCFPTDLZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-benzyloxy-2,3-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-benzyloxy-2,3-dimethylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-benzyloxy-2,3-dimethylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-benzyloxy-2,3-dimethylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-benzyloxy-2,3-dimethylbenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 4-benzyloxy-2,3-dimethylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.